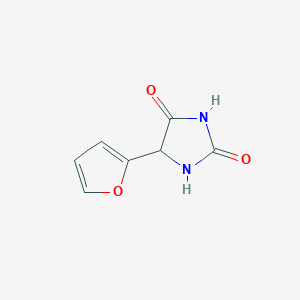

5-(Furan-2-yl)imidazolidine-2,4-dione

Description

Properties

CAS No. |

4006-39-7 |

|---|---|

Molecular Formula |

C7H6N2O3 |

Molecular Weight |

166.13 g/mol |

IUPAC Name |

5-(furan-2-yl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C7H6N2O3/c10-6-5(8-7(11)9-6)4-2-1-3-12-4/h1-3,5H,(H2,8,9,10,11) |

InChI Key |

FRUPUSOXGOBUQA-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C2C(=O)NC(=O)N2 |

Canonical SMILES |

C1=COC(=C1)C2C(=O)NC(=O)N2 |

Other CAS No. |

4006-39-7 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds derived from the imidazolidine-2,4-dione scaffold exhibit significant biological activities, including antimicrobial and anticancer effects. For instance, a study evaluated the antiplasmodial activity of novel derivatives against Plasmodium falciparum, revealing promising results with IC50 values indicating effective inhibition of both chloroquine-sensitive and resistant strains .

Case Study: Antiplasmodial Activity

- Compound Tested : 5-(Furan-2-yl)imidazolidine-2,4-dione derivatives

- Target : Plasmodium falciparum

- IC50 Values :

- Against sensitive strain:

- Against resistant strain:

This study highlights the potential of these compounds in developing new antimalarial agents.

Enzyme Inhibition

Macrophage Elastase Inhibitors

Some derivatives of this compound have been identified as inhibitors of macrophage elastase, an enzyme implicated in various inflammatory diseases. The inhibition of this enzyme can be crucial in therapeutic strategies for conditions such as chronic obstructive pulmonary disease (COPD) and emphysema .

Table: Enzyme Inhibition Studies

| Compound Name | Enzyme Target | Inhibition IC50 (µM) |

|---|---|---|

| Compound A | Macrophage elastase | 1.5 |

| Compound B | Macrophage elastase | 0.8 |

Synthetic Applications

Building Blocks in Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis and materials science.

Synthetic Pathways

- Condensation Reactions : Often synthesized through the condensation of furan derivatives with imidazolidine precursors under acidic or basic conditions.

Material Science

Development of New Materials

The compound has potential applications in developing new materials due to its unique chemical properties. Research into its polymerization behavior could lead to innovative materials with specific mechanical or thermal properties.

Comparison with Similar Compounds

Substituent Effects on UV Absorption

Key Compounds :

- 5-Arylideneimidazolidine-2,4-diones (e.g., (Z)-5-(3-phenylallylidene) derivatives 4f–4h): These compounds exhibit molar absorption coefficients (ε) comparable to avobenzone, a commercial UV filter. Elongation of the unsaturated spacer in arylidene derivatives induces a bathochromic shift, broadening UV absorption ranges .

- 5-(Pyridin-2-ylmethylene)imidazolidine-2,4-dione : This derivative demonstrates strong fluorescence (quantum yield up to 91.7% in CH₃CN), attributed to the pyridine moiety’s electron-withdrawing effects and extended conjugation .

Comparison with 5-(Furan-2-yl)imidazolidine-2,4-dione :

The furan substituent’s electron-donating nature may reduce molar absorptivity compared to arylidene derivatives but could enhance solubility due to furan’s polarity. Unlike pyridine-containing analogs, the furan ring lacks strong fluorescence, suggesting distinct photophysical applications .

Key Compounds :

- Dantrolene (1-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione): A muscle relaxant with a nitro-functionalized furan. Its activity is linked to the nitro group’s electron-withdrawing effects and crystalline polymorphism .

- (Z)-5-(4-Fluorobenzylidene)-1-methyl-3-(4-phenylbenzyl)-2-thioxo-imidazolidin-4-one : Exhibits anti-parasitic activity against Schistosoma mansoni by disrupting tegumental surfaces .

- 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione: Shows antidepressant activity (ED₅₀ = 17–42 mg/kg in mice) without monoamine oxidase inhibition, indicating a novel mechanism .

Comparison with this compound :

The absence of electron-withdrawing groups (e.g., nitro) on the furan ring in the target compound may reduce muscle-relaxant potency compared to dantrolene. However, the furan’s inherent polarity could improve bioavailability over purely aromatic analogs .

Key Methods :

- Microwave-assisted condensation : Substituted 5-arylidene derivatives are synthesized in 80–90% yields using NH₄OAc in acetic acid under microwave irradiation .

- Bredereck’s reagent: (Z)-5-[(Dimethylamino)methylene]imidazolidine-2,4-dione is prepared via reflux in acetonitrile (48% yield) .

Comparison :

this compound can likely be synthesized via similar condensation reactions, though yields may vary depending on furan’s reactivity. Microwave methods could optimize efficiency .

NMR and Crystallographic Data

Key Observations :

- (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione : NMR shifts (e.g., ΔδC = +7.6 ppm at C-6) are sensitive to substituent configuration and hydrogen bonding .

- 5-(Pyridin-2-ylmethylene) derivatives : X-ray crystallography confirms Z-geometry, critical for fluorescence properties .

Comparison :

The furan substituent’s electron-rich nature may downfield-shift adjacent protons in NMR, while crystallography could reveal unique packing modes due to furan’s planar geometry .

Key Data :

- 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 188920-93-6): Demonstrates substituent-dependent solubility and melting points .

Comparison : The furan ring’s polarity may improve aqueous solubility compared to alkyl-substituted analogs (e.g., 5-isopropyl derivatives) but reduce thermal stability due to lower symmetry .

Preparation Methods

Bucherer-Bergs Reaction with Furan-2-carbaldehyde

The Bucherer-Bergs reaction is a classical method for synthesizing hydantoins from aldehydes or ketones. For this compound, furan-2-carbaldehyde serves as the starting material. The reaction proceeds via condensation with ammonium carbonate and sodium cyanide under aqueous conditions.

Procedure :

- Reagents : Furan-2-carbaldehyde (1.0 equiv), ammonium carbonate (3.0 equiv), sodium cyanide (1.2 equiv).

- Conditions : The mixture is refluxed in ethanol-water (3:1) at 80°C for 12 hours.

- Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from hot water.

Yield : 65–70%.

Key Advantages : Single-step synthesis, scalability.

Cyclization of Urea Derivatives

An alternative route involves cyclizing urea precursors bearing a furan moiety. This method is advantageous for introducing sterically demanding substituents.

Procedure :

- Synthesis of Urea Precursor : Furan-2-ylmethylamine is reacted with ethyl chloroformate to form the corresponding urea derivative.

- Cyclization : The urea intermediate is treated with phosgene or triphosgene in dichloromethane at 0°C, followed by gradual warming to room temperature.

Yield : 50–55%.

Key Challenges : Handling toxic reagents (phosgene), moderate yields.

Aldehyde-Amine Condensation

A modified approach involves condensing furan-2-carbaldehyde with a pre-formed hydantoin nucleus. This method is detailed in patent JP2008510701A, which describes the synthesis of analogous hydantoin derivatives.

Procedure :

- Formylation : 3-Bromofuran-2-carbaldehyde is prepared via lithium diisopropylamide (LDA)-mediated deprotonation of 3-bromofuran in tetrahydrofuran (THF) at −78°C, followed by quenching with dimethylformamide (DMF).

- Condensation : The aldehyde is reacted with imidazolidine-2,4-dione in the presence of a base (e.g., potassium carbonate) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours.

Yield : 60–65%.

Key Advantages : High regioselectivity, compatibility with diverse aldehydes.

Optimization and Mechanistic Insights

Role of Reaction Temperature

The Bucherer-Bergs reaction requires precise temperature control. Suboptimal temperatures (<70°C) lead to incomplete cyclization, while excessive heat (>90°C) promotes side reactions (e.g., furan ring degradation).

Solvent Effects

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates in aldehyde-amine condensations by stabilizing ionic intermediates. Conversely, ethanol-water mixtures in the Bucherer-Bergs reaction facilitate solubility of ammonium carbonate.

Catalytic Additives

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in urea cyclization by 10–15%, likely via enhanced interfacial reactivity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR (300 MHz, DMSO-d6) : δ 7.85 (s, 1H, NH), 7.45 (d, J = 3.0 Hz, 1H, furan H-5), 6.70 (dd, J = 3.0, 1.8 Hz, 1H, furan H-4), 6.55 (d, J = 1.8 Hz, 1H, furan H-3), 4.25 (s, 2H, CH2).

- 13C NMR (75 MHz, DMSO-d6) : δ 178.5 (C=O), 155.2 (C=O), 143.1 (furan C-2), 110.5 (furan C-5), 108.3 (furan C-3), 56.8 (CH2).

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bucherer-Bergs Reaction | Furan-2-carbaldehyde | NH4CO3, NaCN | 65–70 | 95–98 |

| Urea Cyclization | Furan-2-ylmethylamine | Phosgene, K2CO3 | 50–55 | 90–92 |

| Aldehyde Condensation | 3-Bromofuran-2-carbaldehyde | LDA, DMF, DMSO | 60–65 | 97–99 |

Key Observations :

- The Bucherer-Bergs method offers the best balance of yield and simplicity.

- Aldehyde condensation provides higher purity but requires specialized reagents (LDA).

Challenges and Mitigation Strategies

Byproduct Formation

In urea cyclization, over-chlorination may occur, leading to dichlorinated byproducts. This is mitigated by strict temperature control (−10°C to 0°C) and slow reagent addition.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate-hexane eluent) is essential for isolating the target compound from unreacted aldehyde or urea precursors.

Q & A

Basic: What are the common synthetic routes for 5-(Furan-2-yl)imidazolidine-2,4-dione?

Answer:

The compound is typically synthesized via condensation reactions. A validated method involves heating aromatic aldehydes (e.g., furan-2-carbaldehyde) with 2,4-thiazolidinedione (TZD) derivatives in the presence of urea at 150°C for 2 hours. The product is dispersed in hot water, filtered, and crystallized from ethanol to achieve high purity . Alternative routes may employ acid or base catalysis to optimize yield.

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can analyze frontier molecular orbitals (FMOs) to identify electrophilic sites. For example, the C5 position in imidazolidinedione derivatives is often reactive due to electron-deficient regions, as demonstrated in X-ray crystallography studies of analogous compounds . Computational models should be validated against experimental kinetic data to refine accuracy.

Basic: What spectroscopic and structural characterization techniques are essential for this compound?

Answer:

Key techniques include:

- NMR (1H, 13C) : To confirm substitution patterns and hydrogen bonding.

- IR Spectroscopy : To identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹.

- X-ray Crystallography : Provides precise bond lengths and angles. For instance, a related fluorophenyl derivative showed a planar imidazolidinedione core with bond angles consistent with sp² hybridization .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Answer:

Contradictions often arise from variations in:

- Experimental conditions : Cell lines (e.g., HepG2 vs. 3T3-L1), concentrations, or incubation times.

- Purity and analytical methods : HPLC or LC-MS should confirm compound integrity.

- Structural modifications : Substituent effects (e.g., electron-withdrawing groups on furan) can alter bioactivity, as seen in anti-hyperglycemic studies of thiazolidinediones . Replicate studies under standardized protocols are critical.

Basic: What purification methods are effective post-synthesis?

Answer:

- Recrystallization : Ethanol or aqueous ethanol mixtures are preferred for isolating crystalline products .

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities.

- HPLC : For high-purity requirements in pharmacological assays.

Advanced: What in silico approaches optimize the pharmacokinetic properties of this compound?

Answer:

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., PPAR-γ for anti-diabetic activity) .

- ADMET Prediction : Software such as SwissADME evaluates logP, solubility, and cytochrome P450 interactions.

- QSAR Modeling : Correlates structural descriptors (e.g., Hammett constants) with bioactivity to guide derivatization.

Basic: How should solubility be determined for in vitro assays?

Answer:

Use the shake-flask method :

Saturate the compound in buffers (pH 1.2–7.4) or DMSO.

Quantify dissolved material via UV-Vis spectroscopy or HPLC.

Adjust solvent polarity (e.g., co-solvents like PEG 400) if needed. Studies on thiazolidinediones required DMSO stock solutions for cell-based assays .

Advanced: How to design a factorial experiment to study substituent effects on bioactivity?

Answer:

- Variables : Vary substituents (e.g., halogens, methoxy groups) and reaction time.

- Design : Use a 2³ factorial design to test main effects and interactions.

- Analysis : ANOVA identifies significant factors. For example, a study on anti-exudative derivatives optimized substituent positions using similar designs .

Basic: What are the stability considerations under different storage conditions?

Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Light Sensitivity : Amber vials prevent photodegradation of the furan moiety.

- Moisture Control : Desiccants are critical due to hygroscopicity observed in related imidazolidinediones .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Validation : Perform dose-response assays (e.g., IC50 determination) to confirm in silico results.

- Force Field Adjustments : Refine docking parameters (e.g., solvation effects) if binding affinities diverge.

- Structural Dynamics : Molecular dynamics simulations (100 ns) assess conformational stability in biological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.